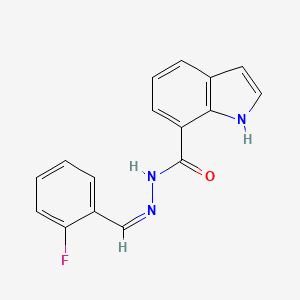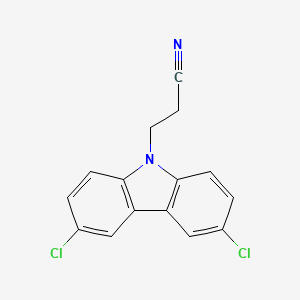
N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide
Vue d'ensemble
Description
N-(4-bromobenzylidene)-1H-indole-7-carbohydrazide, also known as BBIC, is a chemical compound that has been studied for its potential use in scientific research. BBIC is a derivative of indole, which is a heterocyclic organic compound that is commonly found in many natural products and synthetic compounds. BBIC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Additionally, N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been shown to have various biochemical and physiological effects. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has also been shown to inhibit cell proliferation, which is important for the treatment of cancer. Additionally, N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has several advantages for lab experiments, including its ease of synthesis and its potential use in various scientific research applications. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has also been shown to have low toxicity, which is important for the safety of lab personnel. However, N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide. One direction is to investigate the potential use of N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide in the treatment of cancer, particularly in combination with other anti-cancer agents. Another direction is to investigate the potential use of N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, future research could focus on the development of more stable and soluble derivatives of N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide, as well as the investigation of its mechanism of action and biochemical and physiological effects in more detail.
Applications De Recherche Scientifique
N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, N'-(4-bromobenzylidene)-1H-indole-7-carbohydrazide has been investigated for its potential use as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-6-4-11(5-7-13)10-19-20-16(21)14-3-1-2-12-8-9-18-15(12)14/h1-10,18H,(H,20,21)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKQLVDLNXMTLU-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)Br)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)Br)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-1H-indole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B3831760.png)
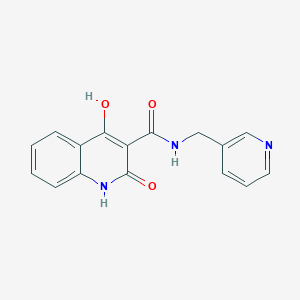
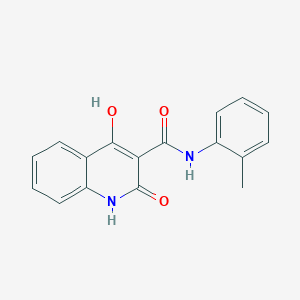

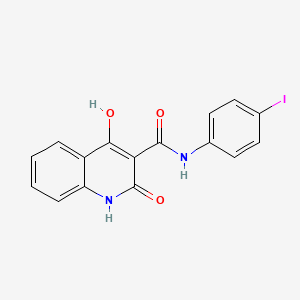
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3831778.png)
![2-{1-(3-methylbutyl)-4-[(3-methyl-2-quinoxalinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3831789.png)

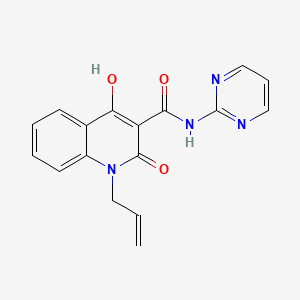
![N-[2-(aminocarbonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831832.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3831839.png)
